5-(4-Carboxyphenyl)-6-hydroxynicotinic acid
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Overview
Description
5-(4-Carboxyphenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of carboxylic acids and nicotinic acids This compound is characterized by the presence of a carboxyphenyl group attached to the nicotinic acid core, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Carboxyphenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the 1,3-dipolar cycloaddition of a carbomethoxyphenyl substituted porphyrin with an azomethine ylide, followed by hydrolysis under thermal acidic conditions
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Carboxyphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxyl group can produce alcohols.
Scientific Research Applications
5-(4-Carboxyphenyl)-6-hydroxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5-(4-Carboxyphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The carboxyphenyl group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and biological activity. The hydroxyl group can also form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
5-(4-Carboxyphenyl)-10,15,20-tris(pentafluorophenyl)porphyrin: This compound has similar structural features but includes additional pentafluorophenyl groups, which can enhance its photophysical properties.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: This compound is used in photodynamic therapy and has similar carboxyphenyl groups but differs in its overall structure and applications.
Uniqueness
5-(4-Carboxyphenyl)-6-hydroxynicotinic acid is unique due to its specific combination of carboxyphenyl and hydroxynicotinic acid moieties, which confer distinct chemical reactivity and potential biological activities. Its ability to form coordination complexes and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
5-(4-carboxyphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-11-10(5-9(6-14-11)13(18)19)7-1-3-8(4-2-7)12(16)17/h1-6H,(H,14,15)(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQIVLBCOGWFNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CNC2=O)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687459 |
Source
|
Record name | 5-(4-Carboxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261977-14-3 |
Source
|
Record name | 5-(4-Carboxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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